6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile
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Overview
Description
6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of o-phenylenediamine derivatives with appropriate nitriles. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with methyl isocyanide under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production methods often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, interfering with their normal function. This binding can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazole-2-carbonitrile: Lacks the chloro substituent, resulting in different reactivity and biological activity.
6-Chloro-1H-benzo[d]imidazole-2-carbonitrile: Lacks the methyl group, affecting its chemical properties and applications.
1-Methyl-1H-benzo[d]imidazole-2-amine: Contains an amine group instead of a nitrile, leading to different chemical behavior.
Uniqueness: The presence of both chloro and methyl groups in 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile makes it unique compared to its analogs.
Properties
IUPAC Name |
6-chloro-1-methylbenzimidazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOYLQFIKDHCFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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